2,1,3-Benzoxadiazol-5-ylmethanol
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Overview
Description
2,1,3-Benzoxadiazol-5-ylmethanol is a chemical compound with the molecular formula C7H6N2O2 . It has a molecular weight of 150.14 and is typically stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 2,1,3-Benzoxadiazol-5-ylmethanol consists of a benzoxadiazole ring attached to a methanol group . The InChI code for this compound is 1S/C7H6N2O2/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-3,10H,4H2 .Physical And Chemical Properties Analysis
2,1,3-Benzoxadiazol-5-ylmethanol is a solid compound . The compound’s IUPAC name is 2,1,3-benzoxadiazol-5-ylmethanol .Scientific Research Applications
Fluorescent Probes in Biochemistry
2,1,3-Benzoxadiazol-5-ylmethanol: is utilized in the synthesis of fluorescent probes. These probes are critical in biochemistry for visualizing and tracking biological molecules. The compound’s ability to fluoresce allows researchers to label specific proteins or nucleic acids, enabling the observation of biological processes in real-time .
Organic Electronics
This compound is integral in the development of organic electronic devices. Its optoelectronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices that require materials with specific electronic characteristics .
Solar Energy Conversion
In the field of renewable energy, 2,1,3-Benzoxadiazol-5-ylmethanol derivatives are being explored for their potential application in solar cells. Their photovoltaic properties could be harnessed to improve the efficiency of solar energy conversion .
Liquid Crystal Technology
The compound’s structural properties lend themselves to the creation of liquid crystals. These materials are essential for the display technology used in monitors, televisions, and other digital displays .
Detection of Heavy Metals
Researchers have found applications for 2,1,3-Benzoxadiazol-5-ylmethanol in environmental science, particularly in the detection of heavy metals. Its chemical reactivity allows it to bind with heavy metal ions, making it a valuable tool for monitoring and studying environmental pollution .
Chemical Synthesis
As a building block in chemical synthesis, this compound is used to create a variety of chemically and structurally diverse molecules. Its versatility in reactions makes it a valuable resource in synthetic organic chemistry .
Material Science
The thermal and electrochemical properties of 2,1,3-Benzoxadiazol-5-ylmethanol derivatives are of interest in material science. These properties are important for understanding the stability and reactivity of materials under different conditions .
Theoretical Chemistry Studies
Finally, 2,1,3-Benzoxadiazol-5-ylmethanol is used in theoretical chemistry to model and predict the behavior of molecular systems. Computational studies involving this compound help in the design of new materials and in the understanding of molecular dynamics .
Mechanism of Action
Target of Action
This compound is a chemical building block and is often used in research settings
Mode of Action
It has been reported that compounds containing a 2,1,3-benzoxadiazole unit associated with a π-conjugated system (d-π-a-π-d) exhibit strong solvent-dependent fluorescence emission . This suggests that these compounds may interact with their targets through electronic transitions of the π-π* type .
Biochemical Pathways
The compound’s fluorescence properties suggest it may be involved in pathways related to light absorption and emission .
Result of Action
Its strong solvent-dependent fluorescence emission suggests that it may have applications as a fluorophore in biological imaging .
Action Environment
Its fluorescence properties suggest that the compound’s action may be influenced by the solvent environment .
Safety and Hazards
The safety information for 2,1,3-Benzoxadiazol-5-ylmethanol indicates that it is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
properties
IUPAC Name |
2,1,3-benzoxadiazol-5-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-3,10H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIHJRXNWRCVOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379965 |
Source
|
Record name | 2,1,3-benzoxadiazol-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59660-56-9 |
Source
|
Record name | 2,1,3-benzoxadiazol-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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